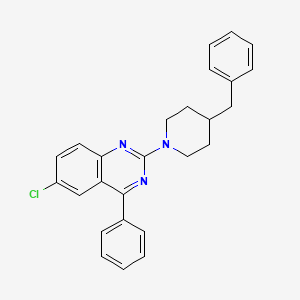

2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 2-(4-Benzylpiperidin-1-yl)quinolin-8-ol has a molecular weight of 318.42 .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis and Characterization : Studies have shown the synthesis of various quinazoline derivatives, demonstrating methodologies for creating compounds with specific chemical properties. For instance, the synthesis of 2-phenylquinazoline derivatives under metal-free conditions has been explored, highlighting the versatility of quinazoline compounds in chemical synthesis (Rachakonda, Pratap, & Rao, 2012).

Formation of Complex Compounds : Quinazoline derivatives have been synthesized through various reactions, such as cyclization processes and condensation with other chemical entities. These synthesis methods are integral in forming complex compounds for further applications (Fathalla & Pazdera, 2007).

Biological Activities and Potential Applications

Antimicrobial Activity : Several studies have investigated the antimicrobial properties of quinazoline derivatives. These compounds have shown significant activity against various strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents (Desai, Dodiya, & Shihory, 2011).

Potential in Antiviral Research : Quinazoline derivatives have been evaluated for their antiviral activities, with some compounds exhibiting distinct activity against viruses such as Herpes simplex and vaccinia (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).

Antitumor and Anticancer Potential : Research has shown that quinazoline derivatives possess anticancer activities, making them candidates for further exploration in cancer treatment. Some compounds have been evaluated against different human tumor cell lines, indicating their potential as anticancer agents (Kassab, Gedawy, Mahmoud, & Khattab, 2016).

Antitubercular Evaluation : Quinazoline derivatives have also been explored for their antitubercular properties, with some showing promising results against Mycobacterium tuberculosis. This suggests their potential role in developing new treatments for tuberculosis (Anand, Narasimhan, Pradeep Chandran, & Jayaveera, 2011).

Anti-Inflammatory and Analgesic Properties : Some quinazoline derivatives have been synthesized and tested for anti-inflammatory and analgesic activities, indicating their potential use in pain management and inflammation treatment (Kumar, Lal, & Rani, 2014).

Mechanism of Action

Target of Action

The primary target of 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline is the sigma receptor 1 (S1R) . S1R is a chaperone protein that modulates ion channels and G-protein coupled receptors . It plays a significant role in the pharmaceutical industry, with its derivatives present in more than twenty classes of pharmaceuticals .

Mode of Action

This compound interacts with S1R as an agonist . It has a high affinity towards S1R, with a Ki value of 3.2 nM, comparable to the reference compound haloperidol . The compound’s interaction with S1R leads to changes in the receptor’s activity, influencing various cellular processes .

Biochemical Pathways

The activation of S1R by this compound can modulate multiple signaling pathways . S1R is involved in a large array of biological functions due to its ability to interact with various proteins and ion channels . Therefore, the activation of S1R can lead to downstream effects on numerous biochemical pathways .

Result of Action

The activation of S1R by this compound can lead to various molecular and cellular effects. Given S1R’s involvement in numerous biological functions, the compound’s action could potentially influence a wide range of cellular processes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that benzimidazole derivatives, a class of compounds to which 2-(4-Benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline belongs, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Molecular Mechanism

It is known that benzimidazole derivatives can have various effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-6-chloro-4-phenylquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3/c27-22-11-12-24-23(18-22)25(21-9-5-2-6-10-21)29-26(28-24)30-15-13-20(14-16-30)17-19-7-3-1-4-8-19/h1-12,18,20H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIQGLRNVHBRAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2476874.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2476880.png)

![N-cycloheptyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2476882.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetamide](/img/structure/B2476885.png)

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)